molecular formula C12H11BrO B2385813 1-(2-Bromoethoxy)naphthalene CAS No. 13247-79-5

1-(2-Bromoethoxy)naphthalene

Cat. No.: B2385813
CAS No.: 13247-79-5
M. Wt: 251.123
InChI Key: OBGFJKNQKBMXBM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO. It consists of a naphthalene ring substituted with a bromoethoxy group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)naphthalene can be synthesized through the reaction of naphthalen-2-ol with potassium hydroxide in ethanol, followed by the addition of 2-bromoethanol. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)naphthalene primarily undergoes substitution reactions due to the presence of the bromoethoxy group. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation, under acidic conditions.

Major Products:

    Nucleophilic Substitution: The major products are derivatives where the bromine atom is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of naphthalene.

Scientific Research Applications

1-(2-Bromoethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)naphthalene involves its ability to undergo substitution reactions, which can modify its structure and reactivity. The bromoethoxy group is a key functional group that facilitates these reactions, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

    1-(2-Bromoethyl)naphthalene: Similar structure but with an ethyl group instead of an ethoxy group.

    2-(2-Bromoethoxy)naphthalene: The bromoethoxy group is positioned at the 2 position of the naphthalene ring.

Uniqueness: 1-(2-Bromoethoxy)naphthalene is unique due to the specific positioning of the bromoethoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

1-(2-bromoethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGFJKNQKBMXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927703
Record name 1-(2-Bromoethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13247-79-5
Record name Naphthalene, 1-(2-bromoethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013247795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethoxy)naphthalene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 144.0 g (1 mole) α-naphthol and 56.1 g (1 mole) potassium hydroxide in 600 ml of 95% ethanol was stirred 1.5 hr at room temperature. To this solution of potassium naphthalate was added 930.0 g (5.0 mole) of 1,2-dibromoethane, and the solution was heated at reflux overnight. The reaction mixture was filtered, and the filtrate stripped to dryness under reduced pressure in a rotary evaporator. The resulting oil was dissolved in chloroform and the solution extracted with 10% aqueous sodium hydroxide. The chloroform layer was dried and stripped of chloroform to yield 126 g (50.3%) of dark brown oil.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
930 g
Type
reactant
Reaction Step Two
Yield
50.3%

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